2-Bromo-5-cyano-4-fluorobenzoic acid
Overview
Description
2-Bromo-5-cyano-4-fluorobenzoic acid is an organic compound with the molecular formula C8H3BrFNO2 It is a derivative of benzoic acid, featuring bromine, cyano, and fluorine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-cyano-4-fluorobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 4-fluorobenzoic acid followed by the introduction of a cyano group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetic acid or dichloromethane. The cyano group can be introduced using reagents like sodium cyanide or copper(I) cyanide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and controlled reaction environments helps in achieving high efficiency and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-cyano-4-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzoic acid moiety can undergo oxidation to form corresponding derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products
Substitution: Formation of 2-amino-5-cyano-4-fluorobenzoic acid.
Reduction: Formation of 2-bromo-5-aminomethyl-4-fluorobenzoic acid.
Oxidation: Formation of this compound derivatives.
Scientific Research Applications
2-Bromo-5-cyano-4-fluorobenzoic acid is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new drugs and therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-5-cyano-4-fluorobenzoic acid involves its interaction with specific molecular targets. The bromine and cyano groups can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The fluorine atom enhances the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluorobenzoic acid
- 2-Bromo-5-fluorobenzoic acid
- 2-Cyano-4-fluorobenzoic acid
Uniqueness
2-Bromo-5-cyano-4-fluorobenzoic acid is unique due to the presence of all three substituents (bromine, cyano, and fluorine) on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
2-bromo-5-cyano-4-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO2/c9-6-2-7(10)4(3-11)1-5(6)8(12)13/h1-2H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIWJXUIUVSGND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)Br)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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